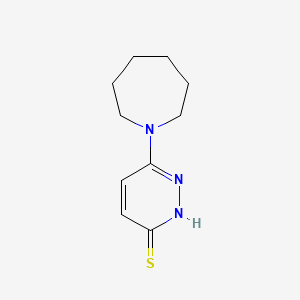
1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone exhibits low toxicity and high selectivity towards cancer cells. It has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of using 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone is its limited solubility in water, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone and its potential applications in the treatment of cancer and neurological disorders. Finally, more research is needed to explore the potential of 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone in the treatment of other diseases such as inflammatory diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone involves the reaction of 6-bromo-1H-indole with ethyl acetate in the presence of a palladium catalyst. The resulting product is then subjected to hydrogenation using a hydrogen gas and a palladium on carbon catalyst to yield 1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone.
Applications De Recherche Scientifique
1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)ethanone has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)15-14/h6-8,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCIJQQZYSEUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)


![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5759044.png)





![5-{[4-(acetyloxy)benzoyl]amino}isophthalic acid](/img/structure/B5759090.png)
![6-methyl-1-(2,3,4-trimethoxybenzylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5759096.png)
